4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-OL
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Overview
Description
4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-ol is an organic compound belonging to the class of oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds . It is a small molecule with a molecular formula of C19H33N3O8S and a molecular weight of 463.546 Da
Preparation Methods
The synthetic routes and reaction conditions for 4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-ol are not extensively documented in the available literature. it is known that the compound can be synthesized through peptide bond formation involving glutathione and a pentyl-substituted tetrahydrofuran derivative . Industrial production methods for this compound are not well-established, indicating that it is likely produced on a smaller scale for research purposes.
Chemical Reactions Analysis
4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the glutathione or tetrahydrofuran moieties.
Scientific Research Applications
4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-ol involves its interaction with glutathione S-transferase enzymes. These enzymes catalyze the conjugation of glutathione to various substrates, aiding in their detoxification and excretion from the body . The compound’s molecular targets include the active sites of these enzymes, where it forms covalent bonds with the enzyme’s cysteine residues .
Comparison with Similar Compounds
4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-ol is unique due to its specific structure, which combines a glutathione moiety with a pentyl-substituted tetrahydrofuran ring. Similar compounds include other glutathione conjugates and oligopeptides, such as:
Glutathione disulfide: An oxidized form of glutathione that plays a role in cellular redox balance.
Glutathione S-conjugates: Compounds formed by the conjugation of glutathione to various electrophilic substrates.
Other oligopeptides: Short peptides containing three to ten amino acids, which have diverse biological functions.
These similar compounds share some structural features and biological activities with this compound but differ in their specific chemical structures and reactivities.
Properties
Molecular Formula |
C19H33N3O8S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R,3S,5R)-5-hydroxy-2-pentyloxolan-3-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H33N3O8S/c1-2-3-4-5-13-14(8-17(26)30-13)31-10-12(18(27)21-9-16(24)25)22-15(23)7-6-11(20)19(28)29/h11-14,17,26H,2-10,20H2,1H3,(H,21,27)(H,22,23)(H,24,25)(H,28,29)/t11-,12-,13+,14-,17+/m0/s1 |
InChI Key |
ICRIFHIWWXQBPY-JEJJNBGPSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@H](C[C@@H](O1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC1C(CC(O1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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